molecular formula C21H20F3N3O3S B2996470 1-(4-methylbenzenesulfonyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine CAS No. 1019142-38-1

1-(4-methylbenzenesulfonyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine

Numéro de catalogue: B2996470
Numéro CAS: 1019142-38-1
Poids moléculaire: 451.46
Clé InChI: NYWYPKZCYCFYLA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Methylbenzenesulfonyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is a heterocyclic compound featuring a piperidine core substituted with two key moieties:

  • A 1,2,4-oxadiazole ring linked to a 4-(trifluoromethyl)phenyl group at position 2.
  • 4-Methylbenzenesulfonyl (tosyl) group at position 1.

The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry . The tosyl group is a common sulfonamide derivative known to enhance bioavailability and target selectivity .

Synthetic routes for analogous compounds (e.g., 1,3,4-oxadiazole derivatives) involve multistep reactions, including cyclization of carboxylic acid hydrazides and nucleophilic substitution with sulfonyl chlorides .

Propriétés

IUPAC Name

5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O3S/c1-14-4-10-18(11-5-14)31(28,29)27-12-2-3-16(13-27)20-25-19(26-30-20)15-6-8-17(9-7-15)21(22,23)24/h4-11,16H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWYPKZCYCFYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzenesulfonyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine typically involves multiple steps, starting from readily available starting materials. One common approach is the formation of the oxadiazole ring through the reaction of hydrazides with carboxylic acids or their derivatives. The piperidine ring can be introduced via nucleophilic substitution reactions, and the trifluoromethyl group is often added using trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-methylbenzenesulfonyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could lead to the formation of amines or alcohols .

Applications De Recherche Scientifique

1-(4-methylbenzenesulfonyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-(4-methylbenzenesulfonyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared to structurally related derivatives (Table 1), focusing on substituent variations and their biological implications.

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Activity Key Differences References
1-(4-Methylbenzenesulfonyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine Piperidine + 4-methylbenzenesulfonyl + 3-(4-CF₃-phenyl)-1,2,4-oxadiazole Not explicitly reported (structural analog of antidiabetic agents) Reference compound for comparison
4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine Piperidine + thienylsulfonyl + 3-(3-Br-phenyl)-1,2,4-oxadiazole Not reported Thienylsulfonyl instead of tosyl; bromophenyl instead of CF₃-phenyl
(4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine Morpholine + 3-(4-CF₃-phenyl)-1,2,4-oxadiazole + piperidine Antidiabetic (GLP-1R PAM, reduces food intake in obesity) Morpholine replaces tosyl; oxadiazole linked via methylene bridge
1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine Piperidine + 2,4-dimethoxybenzoyl + 3-(4-F-phenyl)-1,2,4-oxadiazole Not reported Aryl carbonyl instead of sulfonyl; fluorophenyl instead of CF₃-phenyl
4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine Piperidine + 3-(2-MeO-benzyl)-1,2,4-oxadiazole Not reported (marketed for medicinal use) Methoxybenzyl substituent; no sulfonyl group
4-[5-(Benzylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine Piperidine + 4-Cl-benzenesulfonyl + triazole + 3-CF₃-phenyl Not reported Triazole instead of oxadiazole; benzylsulfanyl and Cl-sulfonyl groups

Structural and Functional Analysis

Sulfonyl Group Variations: The tosyl group in the target compound is associated with improved membrane permeability compared to thienylsulfonyl () or chlorophenylsulfonyl () groups .

Aromatic Substituents on Oxadiazole: The trifluoromethylphenyl group provides strong electron-withdrawing effects, stabilizing the oxadiazole ring and enhancing receptor-binding interactions compared to bromophenyl () or fluorophenyl () groups .

Heterocyclic Core Modifications :

  • Replacing oxadiazole with triazole () introduces additional hydrogen-bonding sites, which could modulate binding affinity but may reduce metabolic stability .

Research Findings and Implications

Synthetic Feasibility : The target compound’s synthesis is likely achievable via established routes for oxadiazole-sulfonamide hybrids, as demonstrated in and .

Optimization Opportunities : Substituting the tosyl group with morpholine () or modifying the oxadiazole substituent () could fine-tune activity and pharmacokinetics.

Activité Biologique

1-(4-Methylbenzenesulfonyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine (referred to as compound A) is a synthetic compound that has garnered attention in pharmaceutical research for its potential biological activities. This article explores the biological activity of compound A, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of compound A can be represented as follows:

C17H18F3N3O3S\text{C}_{17}\text{H}_{18}\text{F}_{3}\text{N}_{3}\text{O}_{3}\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives related to compound A. Notably, compounds featuring the trifluoromethyl group have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Comments
Compound AStaphylococcus aureusLow MIC values (specific values needed from sources)Effective against biofilm formation
Compound BEnterococcus faecalisModerate MIC valuesLow resistance development observed

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vivo studies involving mouse models have indicated that compound A exhibits low toxicity at doses up to 50 mg/kg. Various organ toxicity markers were monitored, showing no significant adverse effects on liver and kidney functions.

Table 2: Cytotoxicity Analysis

Test SubjectDose (mg/kg)Toxicity Markers ObservedResults
Mouse Model10Liver enzymesNo significant elevation
Mouse Model50Kidney function markersNo harmful effects detected

The mechanism by which compound A exerts its biological effects is under investigation. Preliminary studies suggest that it may inhibit macromolecular synthesis in bacterial cells, leading to a broad spectrum of antibacterial activity. This suggests potential targets that affect global bacterial cell function.

Case Studies

Case Study 1 : A study conducted on the efficacy of compound A against biofilm-forming Staphylococcus aureus demonstrated its ability to significantly reduce biofilm formation and enhance the bactericidal effect in stationary phase cells. This is particularly relevant for treating chronic infections where biofilms are prevalent.

Case Study 2 : Another investigation focused on the cytotoxic effects of compound A on human cultured cells revealed low toxicity levels, making it a promising candidate for further development in therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.